

Application of 3,5-Xylidine in Agrochemical Manufacturing: A Detailed Guide

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Compound of Interest		
Compound Name:	XYLIDINE	
Cat. No.:	B576407	Get Quote

Introduction

3,5-**Xylidine**, an aromatic amine, serves as a crucial starting material in the synthesis of a significant class of agrochemicals known as dicarboximide fungicides. Its primary role is as a precursor to 3,5-dichloroaniline (3,5-DCA), a key intermediate in the production of fungicides such as vinclozolin, iprodione, and procymidone.[1][2][3][4][5][6][7] These fungicides are widely utilized in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental crops, most notably those caused by Botrytis cinerea (gray mold). This document provides detailed application notes, experimental protocols, and the mode of action for the agrochemicals derived from 3,5-**xylidine**, tailored for researchers, scientists, and drug development professionals.

Agrochemicals Derived from 3,5-Xylidine

The primary agrochemical application of 3,5-**xylidine** is in the production of dicarboximide fungicides. This is achieved through the transformation of 3,5-**xylidine** into the pivotal intermediate, 3,5-dichloroaniline. This intermediate is then utilized to synthesize the final fungicidal compounds.

Key Dicarboximide Fungicides:

- Vinclozolin: [3-(3,5-dichlorophenyl)-5-methyl-5-vinyl-1,3-oxazolidine-2,4-dione]
- Iprodione: [3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide][8]



• Procymidone: [N-(3,5-dichlorophenyl)-1,2-dimethylcyclopropane-1,2-dicarboximide]

These fungicides exhibit a protective and curative action against a range of fungal pathogens. [9]

Data Presentation: Efficacy of Dicarboximide Fungicides

The following tables summarize the quantitative data on the efficacy of dicarboximide fungicides against the common plant pathogen Botrytis cinerea.

Table 1: Mycelial Growth Inhibition of Botrytis cinerea

Fungicide	Concentration (µg/mL)	Mycelial Growth Inhibition (%)	Reference
Iprodione	0.1	-	[10]
Iprodione	1	Significantly Increased	[10]
Iprodione	10	Almost Complete	[10]
Vinclozolin	0.5	90.6	[11]
Procymidone	-	-	-

Table 2: Conidial Germination Inhibition of Botrytis cinerea

Fungicide	Concentration (µg/mL)	Germination Inhibition (%)	Reference
Iprodione	10	96	[10]
Iprodione	100	-	[10]
Vinclozolin	600	-	[12]
Procymidone	-	-	-

Table 3: EC50 Values for Dicarboximide Fungicides against Botrytis cinerea



Fungicide	EC50 (mg/L) - Mycelial Growth	Reference
Vinclozolin	~3.2 (low-level resistant)	[13]
Vinclozolin	~1.3 (ultra-low-level resistant)	[13]
Iprodione	-	-
Procymidone	-	-

Experimental Protocols

This section details the methodologies for the synthesis of 3,5-dichloroaniline from 3,5-**xylidine** and the subsequent synthesis of dicarboximide fungicides.

Protocol 1: Synthesis of 3,5-Dichloroaniline from 3,5-Xylidine (Two-Step Process)

This protocol involves the diazotization of 3,5-xylidine followed by a Sandmeyer reaction.

Step 1: Diazotization of 3,5-Xylidine

- Reaction Setup: In a well-ventilated fume hood, prepare a solution of 3,5-xylidine in an aqueous acidic medium (e.g., hydrochloric acid).
- Cooling: Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
- Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂)
 dropwise to the 3,5-xylidine solution. Maintain the temperature below 5 °C throughout the
 addition.
- Reaction Monitoring: The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
- Result: The resulting solution contains the diazonium salt of 3,5-xylidine.

Step 2: Sandmeyer Reaction (Chlorination)



- Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
- Reaction: Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution with vigorous stirring.
- Decomposition: Nitrogen gas will evolve, and an oily layer of 3,5-dichloroxylene will form.
- Work-up: Separate the organic layer, wash it with water and a dilute sodium carbonate solution, and then dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate).
- Purification: Purify the crude 3,5-dichloroxylene by distillation.
- Oxidation and Decarboxylation: The methyl groups of 3,5-dichloroxylene are then oxidized to carboxylic acids and subsequently removed to yield 3,5-dichloroaniline. This is a multi-step process that can be achieved through various established organic synthesis methods.

Protocol 2: Synthesis of Dicarboximide Fungicides from 3,5-Dichloroaniline

The synthesis of vinclozolin, iprodione, and procymidone from 3,5-dichloroaniline involves the reaction of the aniline with specific cyclic anhydrides or related precursors. The general scheme involves the formation of an imide ring structure attached to the 3,5-dichlorophenyl group.

General Procedure:

- Reaction Setup: In a suitable solvent (e.g., toluene, xylene), dissolve 3,5-dichloroaniline and the appropriate cyclic anhydride or its derivative.
- Condensation: Heat the mixture under reflux, often with a Dean-Stark trap to remove the water formed during the reaction. The reaction time will vary depending on the specific reactants.
- Precursors for Specific Fungicides:



- Vinclozolin: React 3,5-dichloroaniline with 2-methyl-2-vinyloxirane-2-carboxylic acid or a related precursor.
- Iprodione: React 3,5-dichloroaniline with N-isopropyl-2,4-dioxoimidazolidine-1-carbonyl chloride.
- Procymidone: React 3,5-dichloroaniline with 1,2-dimethylcyclopropane-1,2-dicarboxylic anhydride.
- Crystallization and Purification: After the reaction is complete, cool the mixture to induce crystallization of the product. Collect the solid product by filtration, wash it with a suitable solvent, and recrystallize it to obtain the pure dicarboximide fungicide.

Mode of Action: Disruption of Osmotic Signal Transduction

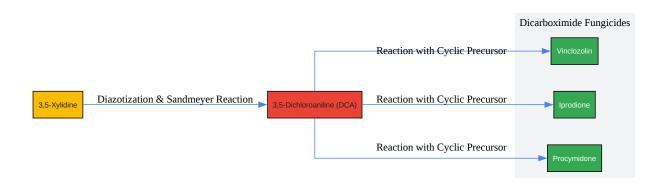
Dicarboximide fungicides exert their antifungal activity by interfering with the osmotic signal transduction pathway in fungi.[14][15][16] This pathway, crucial for the fungus to adapt to changes in external osmolarity, is known as the High Osmolarity Glycerol (HOG) pathway.

The key target of dicarboximide fungicides is believed to be a histidine kinase enzyme within this pathway.[14][15][17] Histidine kinases are sensor proteins that detect environmental stress, such as high osmolarity. Upon activation, they initiate a phosphorylation cascade that ultimately leads to the activation of a Mitogen-Activated Protein Kinase (MAPK), such as Hog1.[14][15] Activated Hog1 then translocates to the nucleus and regulates the expression of genes involved in glycerol synthesis and other adaptive responses to osmotic stress.

By inhibiting the histidine kinase, dicarboximide fungicides disrupt this signaling cascade, preventing the fungus from properly responding to osmotic stress. This leads to an inability to regulate turgor pressure, resulting in cell swelling and eventual lysis, thereby inhibiting fungal growth and development.

Visualizations Synthesis Workflow



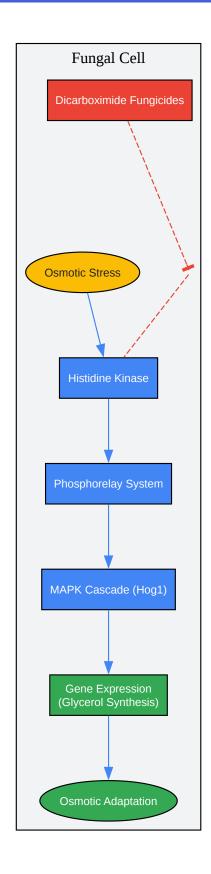


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Caption: Synthesis pathway from 3,5-xylidine to dicarboximide fungicides.

Mode of Action: Osmotic Signal Transduction Pathway





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Caption: Disruption of the HOG pathway by dicarboximide fungicides.



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